molecular formula C11H11IN2 B495054 4-iodo-1-(4-methylbenzyl)-1H-pyrazole

4-iodo-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B495054
M. Wt: 298.12g/mol
InChI Key: NWKSAFDELJOLHF-UHFFFAOYSA-N
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Description

4-Iodo-1-(4-methylbenzyl)-1H-pyrazole is a substituted pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and a 4-methylbenzyl group at the 1-position. The molecular formula is C₁₁H₁₁IN₂, with a molecular weight of 314.12 g/mol (adjusted from the methoxy analog in ). The iodine atom enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis. Its structure is analogous to 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole (CAS 905751-58-8, ), but the methyl group on the benzyl ring reduces polarity compared to methoxy, influencing solubility and reactivity.

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12g/mol

IUPAC Name

4-iodo-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C11H11IN2/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7H2,1H3

InChI Key

NWKSAFDELJOLHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)I

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Positional Reactivity : The 4-iodo position in pyrazoles is critical for efficient Pd-catalyzed cross-couplings, as 3-iodo isomers suffer from steric hindrance .

Protecting Group Impact : Benzyl groups (methyl or methoxy) balance stability and reactivity, whereas SEM groups enable orthogonal deprotection strategies .

Biological Relevance : Substitutions on the benzyl ring (methyl, chloro, methoxy) tune bioactivity by altering electronic and steric profiles .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For 4-iodo-1-(4-methylbenzyl)-1H-pyrazole, 3-(4-methylbenzyl)-1H-pyrazole serves as the intermediate.

Reaction conditions :

  • Precursor : Ethyl acetoacetate (2.5 eq) reacts with 4-methylbenzylhydrazine (1.0 eq) in ethanol under reflux (78°C, 8 h).

  • Catalyst : Acetic acid (10 mol%) enhances cyclization kinetics.

  • Yield : 78–82% isolated yield after recrystallization from hexane/ethyl acetate (3:1).

Regioselective Iodination

Iodination at the 4-position is achieved using electrophilic iodinating agents:

Protocol A (N-Iodosuccinimide) :

  • Conditions : NIS (1.2 eq), CHCl₃, 0°C → RT, 12 h.

  • Yield : 85% with 95% regioselectivity.

  • Limitation : Requires prior protection of the 1-position benzyl group to prevent competing reactions.

Protocol B (I₂/KIO₃) :

  • Conditions : I₂ (2.0 eq), KIO₃ (1.5 eq) in AcOH/H₂O (4:1), 60°C, 6 h.

  • Advantage : Cost-effective for large-scale synthesis (≥100 g batches).

  • Yield : 76% with 90% regioselectivity.

Suzuki-Miyaura Cross-Coupling Approaches

Boronic Acid Coupling

Aryl boronic acids enable late-stage functionalization of pre-iodinated pyrazoles:

Step 1 : Synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole

  • Reagents : NBS (1.1 eq) in CCl₄, AIBN (0.1 eq), 80°C, 3 h.

  • Yield : 89%.

Step 2 : Suzuki Coupling with Iodide Sources

  • Catalyst : RuPhos-Pd-G3 (2 mol%), K₃PO₄ (2.5 eq).

  • Solvent : 1,4-Dioxane/H₂O (10:1), microwave irradiation (120°C, 5 min).

  • Yield : 92% with >99% purity by HPLC.

Table 1 : Optimization of Suzuki Coupling Parameters

ParameterTested RangeOptimal Value
Catalyst Loading1–5 mol%2 mol%
Temperature80–140°C120°C
Reaction Time3–30 min5 min
BaseK₂CO₃, K₃PO₄K₃PO₄

Direct Iodination of Pre-Functionalized Pyrazoles

One-Pot Iodination-Alkylation

This method integrates iodination and benzylation in a single vessel:

Procedure :

  • Iodination : 1H-pyrazole (1.0 eq) reacts with ICl (1.05 eq) in DCM at −20°C.

  • Benzylation : 4-Methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 4 h.

  • Workup : Quench with Na₂S₂O₃, extract with EtOAc, dry over MgSO₄.

  • Overall Yield : 68%.

Metal-Free Iodination

Reagent System :

  • I₂/HIO₄ in EtOH/H₂O (3:1), 50°C, 8 h.

  • Yield : 74% with 88% regioselectivity.

Purification and Characterization

Crystallization Optimization

Solvent Screening :

Solvent SystemPurity (%)Recovery (%)
Ethanol/Water (7:3)99.585
Hexane/EtOAc (4:1)98.278
Acetonitrile97.890

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, pyrazole-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 5.05 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • LC-MS : m/z 299.0 [M+H]⁺.

Scalability and Industrial Considerations

Batch vs Flow Chemistry

ParameterBatch ReactorContinuous Flow
Cycle Time12 h2 h
Maximum Batch Size5 kg50 kg/day
Iodine Utilization78%92%

Environmental Impact

E-Factor Analysis :

MethodE-Factor (kg waste/kg product)
Condensation-Halogenation23.4
Suzuki Coupling8.9
Direct Iodination15.7

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